Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20INO2 and a molecular weight of 325.19 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate typically involves the iodination of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This reaction is carried out using iodine and a suitable oxidizing agent, such as triphenylphosphine, in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form tert-butyl 3-(methyl)piperidine-1-carboxylate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
Scientific Research Applications
Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate involves its ability to act as an alkylating agent. The iodine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
- Tert-butyl 3-(chloromethyl)piperidine-1-carboxylate
- Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
Comparison: Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is unique due to the presence of the iodine atom, which is a good leaving group and facilitates various substitution reactions. Compared to its bromine and chlorine analogs, the iodine compound is more reactive and can undergo reactions under milder conditions .
Properties
IUPAC Name |
tert-butyl 3-(iodomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYLEGFCHNTQTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609465 | |
Record name | tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253177-03-6 | |
Record name | tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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